6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS No.:
Cat. No.: VC9653072
Molecular Formula: C18H12ClN3O
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClN3O |
|---|---|
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 6-(3-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C18H12ClN3O/c19-13-6-4-5-12(11-13)16-10-9-15-17(20-16)21-22(18(15)23)14-7-2-1-3-8-14/h1-11H,(H,20,21) |
| Standard InChI Key | COZDIVBNNLYXAZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The compound’s pyrazolo[3,4-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4. This arrangement permits two tautomeric forms: the 1H- and 2H-isomers. Computational studies have demonstrated the 1H-tautomer’s stability, with a 37.03 kJ/mol energy advantage over the 2H-form . The 3-chlorophenyl substituent at position 6 and the phenyl group at position 2 introduce steric and electronic effects that influence both chemical reactivity and biological target engagement.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 6-(3-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
| Molecular Formula | |
| Molecular Weight | 321.8 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl |
| InChI Key | COZDIVBNNLYXAZ-UHFFFAOYSA-N |
The chloro substituent at the meta position of the phenyl ring enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
Synthetic Methodologies
General Strategies
Synthesis typically begins with preformed pyrazole or pyridine precursors. A common route involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with substituted benzaldehydes under acidic conditions, followed by oxidation to yield the pyridone moiety . For example, Alkorta and Elguero’s method employs:
-
Cyclization: Heating 3-chlorophenylacetonitrile with phenylhydrazine in ethanol/HCl yields the pyrazole intermediate.
-
Oxidation: Treatment with aqueous NaOH and subsequent neutralization with HCl affords the pyridone structure .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, HCl, 80°C, 6 h | 75–80 |
| Oxidation | 10% NaOH, reflux, 3 h | 81 |
| Crystallization | Dioxane-water (3:1) | 95% purity |
Side reactions, such as over-oxidation or halogen displacement, are mitigated by controlling temperature and stoichiometry .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring undergoes regioselective electrophilic substitution at position 4. For instance, nitration with yields 4-nitro derivatives, which serve as intermediates for amine synthesis .
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group participates in SNAr reactions. Displacement of the chlorine atom with amines or alkoxides under basic conditions generates analogs with enhanced solubility or target affinity.
Reaction Example:
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL). The chloro substituent enhances membrane permeability, disrupting microbial cell walls .
Table 3: Biological Activity Profile
| Target | Activity (IC/MIC) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.9 μM | Competitive ATP inhibition |
| Staphylococcus aureus | 6 μg/mL | Cell wall synthesis disruption |
| Hepatitis C Virus NS5B | 2.4 μM | RNA polymerase inhibition |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization. Introducing sulfonamide groups at position 3 improves pharmacokinetic properties, reducing plasma clearance by 40% in rodent models .
Patent Landscape
Over 2400 patents cover pyrazolo[3,4-b]pyridines, with 15% specifically claiming chloro-substituted variants for oncology indications . Key patents focus on combination therapies with checkpoint inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume